![molecular formula C15H21NO6 B2880865 Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate CAS No. 502842-26-4](/img/structure/B2880865.png)
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6 . It has a molecular weight of 311.33 . The IUPAC name for this compound is ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is 1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a powder . It should be stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex structures and biological activities .
Anti-Cancer Research
This chemical is used in the synthesis of compounds with potential anti-cancer properties. For instance, it has been utilized in the creation of molecules that show activity against gastric cancer cell lines .
Intermediate for Thrombin Inhibitors
It acts as an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor. Thrombin inhibitors are significant in the treatment of thromboses and cardiovascular diseases .
Molecular Docking Studies
The compound is used in molecular docking studies to understand the structure-activity relationship of new drugs. This helps in predicting the orientation of drugs to their protein targets .
Organic Synthesis Research
In organic chemistry, this compound is used for research into new synthesis methods, including the development of novel catalysts and reaction conditions that can improve efficiency and selectivity .
Material Science
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate can be involved in the research of material science, particularly in the synthesis of organic materials with specific electronic or photonic properties .
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
ethyl 3-amino-3-(2-ethylphenyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQTFHUDVPHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate |
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